Methyl 2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate
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Description
“Methyl 2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate” is a complex organic compound. It contains an oxirane ring (also known as an epoxide), a carbonyl group, and a dihydroisoquinoline ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxirane ring and the dihydroisoquinoline ring in separate steps, followed by the introduction of the carbonyl group. Oxirane rings can be formed through various methods, including the reaction of alkenes with peracids . Dihydroisoquinoline rings can be synthesized through a number of methods, including the Pictet-Spengler reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxirane ring is a three-membered ring containing an oxygen atom, which introduces strain into the molecule and makes it highly reactive . The dihydroisoquinoline ring is a larger, more stable ring, but it also has potential sites of reactivity due to the presence of nitrogen .Chemical Reactions Analysis
The oxirane ring in this compound is highly reactive and can undergo ring-opening reactions with a variety of nucleophiles . The carbonyl group can participate in a variety of reactions, including nucleophilic addition and reduction . The dihydroisoquinoline ring is less reactive, but it can undergo electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxirane ring could make the compound more reactive. The presence of the carbonyl group and the nitrogen in the dihydroisoquinoline ring could influence the compound’s polarity and therefore its solubility in different solvents .Future Directions
Properties
IUPAC Name |
methyl 2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-14(17)10-2-3-11-7-15(5-4-9(11)6-10)13(16)12-8-19-12/h2-3,6,12H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUSIKUPECUEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CN(CC2)C(=O)C3CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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